A Technical Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate and its Isomeric Landscape for Drug Discovery
A Technical Guide to Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate and its Isomeric Landscape for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, a member of the pyrrolopyridine family of heterocyclic compounds. While direct experimental data for this specific ester is limited in publicly available databases, this document will focus on its core chemical identity, the properties of its parent carboxylic acid, and the rich scientific context provided by its closely related isomers. The pyrrolopyridine scaffold is of significant interest in medicinal chemistry, serving as a cornerstone for a variety of therapeutic agents.[1][2] Understanding the subtle yet impactful differences between its isomeric forms is crucial for the rational design of novel therapeutics.
Core Identifiers and Physicochemical Properties
The pyrrolopyridine core, also known as azaindole, exists in several isomeric forms, with the position of the nitrogen atom in the pyridine ring and the fusion pattern of the rings dictating its chemical properties and biological activity. The user-requested compound, Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, belongs to the 6-azaindole family.
Table 1: Identifiers for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | Not Available | C₈H₆N₂O₂ | 162.15 | 53413023[3] |
| Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 351439-07-1 | C₉H₈N₂O₂ | 176.17 | 329771599 (Substance ID) |
| Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 501892-49-5 | C₉H₈N₂O₂ | 176.17 | Not Available[4] |
| Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | Not Available | C₉H₈N₂O₂ | 176.17 | 26076445[5] |
The structural differences between these isomers, though seemingly minor, can lead to significant variations in their reactivity, binding affinities to biological targets, and overall pharmacological profiles.
Caption: Isomeric landscape of the target compound and its relatives.
Synthesis Strategies for the Pyrrolo[2,3-c]pyridine Core
The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a well-trodden path in organic chemistry, with several established methodologies. These approaches can be broadly categorized into the construction of the pyrrole ring onto a pre-existing pyridine or the formation of the pyridine ring onto a pyrrole precursor.[6]
A common and versatile method involves the condensation of a substituted nitropyridine with an active methylene compound, followed by reductive cyclization.[6]
Illustrative Synthetic Workflow: Reductive Cyclization Approach
Caption: Generalized workflow for the synthesis of a pyrrolo[2,3-c]pyridine core.
Step-by-Step Protocol Outline:
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Condensation: A suitable 3-nitropyridine derivative is reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). This step typically proceeds via a nucleophilic aromatic substitution mechanism.
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Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. This can be achieved through various methods, including the use of zinc dust in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).[6] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring.
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Ester Hydrolysis and Re-esterification (if necessary): The resulting ester can be hydrolyzed to the corresponding carboxylic acid. To obtain the target methyl ester, a subsequent esterification with methanol under acidic conditions would be performed.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][7] This versatility stems from the scaffold's ability to engage in various non-covalent interactions with biological targets and its role as a bioisostere for other bicyclic systems like indole.
Key Therapeutic Areas:
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Oncology: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[8] The pyrrolopyridine core often serves as a hinge-binding motif in kinase inhibitors.
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Neurological Disorders: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has been explored for the development of selective phosphodiesterase 4B (PDE4B) inhibitors, which are potential therapeutic agents for central nervous system diseases.[9]
-
Infectious Diseases: Certain pyrrolopyridine derivatives have shown promise as anti-HIV agents.[1][7]
-
Inflammatory Diseases: The ability of some pyrrolopyridine compounds to modulate cytokine activity makes them attractive candidates for the treatment of inflammatory conditions.[9]
The specific substitution pattern on the pyrrolopyridine ring system is critical for determining the biological activity and selectivity of these compounds. For instance, in the case of FGFR inhibitors, substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring were found to be crucial for interacting with the glycine-rich loop of the kinase domain.[8]
Safety and Handling
While specific safety data for Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate is not available, general laboratory safety precautions for handling heterocyclic organic compounds should be followed. Related compounds are typically solids under standard laboratory conditions.
General Recommendations:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
For specific handling and storage information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier for the closest available analog.
Future Directions
The exploration of the chemical space around the pyrrolo[2,3-c]pyridine scaffold remains a fertile ground for drug discovery. The synthesis and biological evaluation of novel derivatives, including the title compound, could lead to the identification of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.[10] A thorough investigation of the structure-activity relationships (SAR) for this particular isomer series is warranted to unlock its full therapeutic potential.
References
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PubChem. methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2279. [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 10(42), 25035-25045. [Link]
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PubChemLite. Methyl 1h-pyrrolo[3,2-c]pyridine-4-carboxylate. [Link]
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PubChem. 5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-c]pyridine-7-carboxamide. National Center for Biotechnology Information. [Link]
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PubChem. 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Al-dujaili, A. H., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 5(29), 18336-18345. [Link]
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Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
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HDH Chemicals. methyl 2-methyl-1H-pyrrolo[3, 2-b]pyridine-3-carboxylate, min 97%, 1 gram. [Link]-3-carboxylate-min-97-1-gram)
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